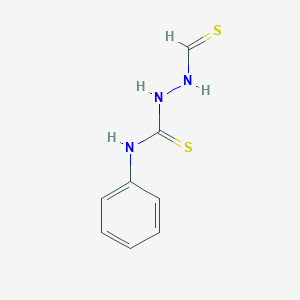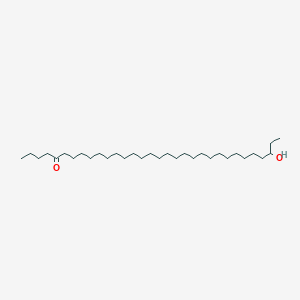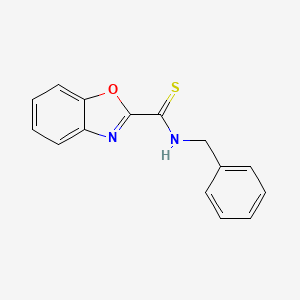
2-(4-tert-Butylcyclohexyl)-3-chloronaphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-tert-Butylcyclohexyl)-3-chloronaphthalene-1,4-dione is a synthetic organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a tert-butyl group attached to a cyclohexyl ring, which is further connected to a chloronaphthalene moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-tert-Butylcyclohexyl)-3-chloronaphthalene-1,4-dione typically involves the following steps:
Formation of 4-tert-Butylcyclohexanol: This intermediate is prepared by the hydrogenation of 4-tert-butylphenol in the presence of a rhodium catalyst and hydrogen chloride or sulfuric acid.
Cyclization and Chlorination: The 4-tert-butylcyclohexanol is then subjected to cyclization and chlorination reactions to form the desired naphthoquinone structure.
Industrial Production Methods: Industrial production methods for this compound may involve the use of biocatalytic routes, which offer high specificity and enantioselectivity under physiological conditions . These methods often employ carbonyl reductase (CRED) enzymes for the reduction of prochiral ketones, followed by further chemical transformations.
化学反应分析
Types of Reactions: 2-(4-tert-Butylcyclohexyl)-3-chloronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinones or other reduced forms.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and heteropolyacids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various quinones, hydroquinones, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
2-(4-tert-Butylcyclohexyl)-3-chloronaphthalene-1,4-dione has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(4-tert-Butylcyclohexyl)-3-chloronaphthalene-1,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound undergoes extensive alkyl hydroxylation, primarily catalyzed by cytochrome P450 enzymes, leading to the formation of active metabolites. These metabolites can interact with various cellular components, exerting their effects through different biochemical pathways .
相似化合物的比较
2-(4-tert-Butylcyclohexyl)-3-hydroxy-1,4-naphthoquinone: This compound shares a similar naphthoquinone structure but with a hydroxyl group instead of a chlorine atom.
4-tert-Butylcyclohexyl acetate: Although structurally different, it shares the tert-butylcyclohexyl moiety.
Uniqueness: 2-(4-tert-Butylcyclohexyl)-3-chloronaphthalene-1,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
94015-43-7 |
|---|---|
分子式 |
C20H23ClO2 |
分子量 |
330.8 g/mol |
IUPAC 名称 |
2-(4-tert-butylcyclohexyl)-3-chloronaphthalene-1,4-dione |
InChI |
InChI=1S/C20H23ClO2/c1-20(2,3)13-10-8-12(9-11-13)16-17(21)19(23)15-7-5-4-6-14(15)18(16)22/h4-7,12-13H,8-11H2,1-3H3 |
InChI 键 |
VGOLVCRNSNMISX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1CCC(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





mercury](/img/structure/B14349590.png)
![[2-(Dibutylamino)ethenyl]propanedinitrile](/img/structure/B14349603.png)



![2-Benzoyl-5-methoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14349630.png)




![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)
